

Vabametkib (ABN401): A Technical Guide for MET-Amplified Solid Tumors

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Compound of Interest

Compound Name: Vabametkib

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Abstract

Vabametkib (also known as ABN401) is a potent and selective, orally administered small-molecule inhibitor of the c-MET receptor tyrosine kinase. Dysregulation of the c-MET signaling pathway, primarily through gene amplification or mutation (such as exon 14 skipping), is a known oncogenic driver in a variety of solid tumors, most notably non-small cell lung cancer (NSCLC). **Vabametkib** is currently in clinical development as both a monotherapy and in combination with other targeted agents for the treatment of MET-dysregulated cancers. This technical guide provides a comprehensive overview of the preclinical and clinical data for **vabametkib**, detailed experimental protocols for key studies, and visualizations of the targeted signaling pathway and experimental workflows.

Mechanism of Action and Preclinical Pharmacology

Vabametkib is an ATP-competitive inhibitor of c-MET kinase.^[1] By binding to the kinase domain, it blocks the phosphorylation and subsequent activation of c-MET, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation, survival, migration, and invasion.^[1]

In Vitro Efficacy

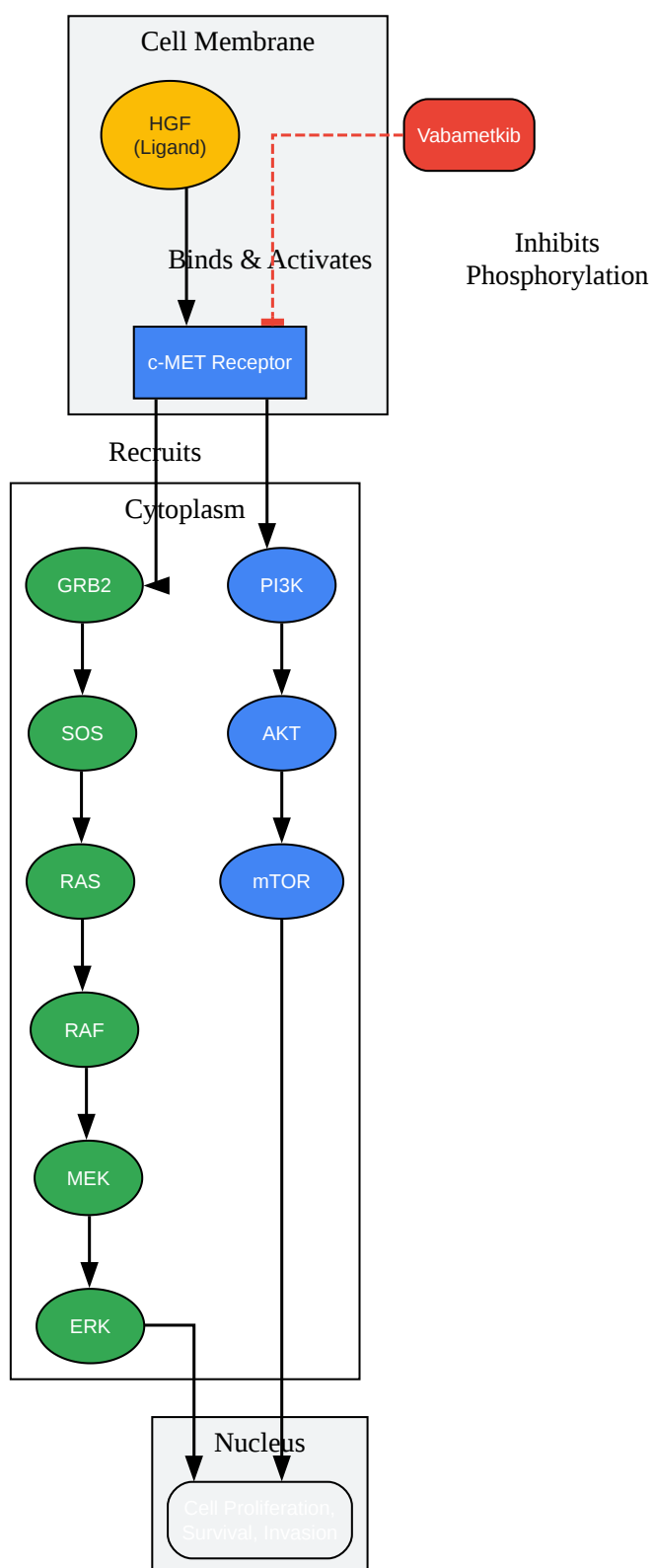
The cytotoxic activity of **vabametkib** was evaluated against a panel of human cancer cell lines with known MET alterations. The half-maximal inhibitory concentration (IC50) values were determined using a standard WST cell viability assay.[1] **Vabametkib** demonstrated potent growth inhibition in MET-addicted cancer cell lines, with IC50 values in the low nanomolar range, while having minimal effect on c-MET negative or normal cell lines.[1]

Cell Line	Cancer Type	MET Alteration	IC50 (nM)
SNU5	Gastric Carcinoma	Amplification	2
SNU620	Gastric Carcinoma	Amplification	43
Hs746T	Gastric Carcinoma	Amplification	2
MKN45	Gastric Carcinoma	Amplification	3
EBC-1	Lung Cancer	Amplification	2
H1993	Lung Cancer	Amplification	3
SNU638	Gastric Carcinoma	Overexpression	3
HFE145	Normal Gastric	N/A	>10,000

Table 1: In Vitro Cytotoxicity of **Vabametkib** in Human Cancer Cell Lines. Data sourced from[1].

Inhibition of c-MET Signaling

The effect of **vabametkib** on the c-MET signaling pathway was confirmed through Western blot analysis. Treatment of MET-amplified cancer cell lines, such as SNU5, Hs746T, and EBC-1, with **vabametkib** led to a dose-dependent decrease in the phosphorylation of c-MET and its downstream effectors, including AKT and ERK.[2]



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Figure 1: **Vabametkib** Inhibition of the c-MET Signaling Pathway.

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

The anti-tumor activity of **vabametkib** was evaluated in vivo using various MET-amplified patient-derived xenograft (PDX) models. In a PDX model harboring both EGFR mutations and high MET amplification, the combination of **vabametkib** and a third-generation EGFR TKI demonstrated strong anti-tumor efficacy, achieving a tumor growth inhibition (TGI) of 96.6%.

PDX Model	Cancer Type	MET Alteration	Treatment	Tumor Growth Inhibition (TGI) (%)
ST2998	Gastric Cancer	Amplification	Vabametkib	94.6
ST1926	Gastric Cancer	Amplification	Vabametkib	92.4
LG0728	Lung Cancer	Amplification	Vabametkib	78.4
LG1298	Lung Cancer	Amplification	Vabametkib	83.3

Table 2: In Vivo Efficacy of **Vabametkib** in PDX Models. Data sourced from[1].

Clinical Development

Vabametkib has undergone Phase 1 and is currently in Phase 2 clinical trials for patients with advanced solid tumors harboring c-MET dysregulation.

Phase 1 Dose-Escalation Study (NCT04052971)

A Phase 1, first-in-human, dose-escalation study was conducted to evaluate the safety, tolerability, and recommended Phase 2 dose (RP2D) of **vabametkib** in patients with advanced solid tumors.

Parameter	Details
Study Design	Dose-escalation cohort (n=16) and a pilot expansion cohort (n=8) for NSCLC.[3]
Dose Levels	50, 100, 200, 400, 800, and 1200 mg once daily (QD).
Primary Objective	Evaluate safety and tolerability, define dose-limiting toxicity (DLT) and maximum tolerated dose (MTD).
Key Findings	No DLTs were observed at any dose level, and the MTD was not reached.[3] Vabametakib was well-tolerated with a favorable safety profile.[3]
Recommended Phase 2 Dose	800 mg QD.

Table 3: Summary of Phase 1 Dose-Escalation Study for **Vabametakib**. Data sourced from[3].

Phase 2 Clinical Trial in METex14 NSCLC (NCT05541822)

A Phase 2, open-label, multicenter study is evaluating the efficacy and safety of **vabametakib** as a monotherapy in patients with NSCLC harboring MET exon 14 skipping mutations.

Parameter	Result
Objective Response Rate (ORR)	54% (overall).[4]
Median Progression-Free Survival (mPFS)	11.6 months (overall).[4]
Grade ≥3 Treatment-Related Adverse Events (TRAEs)	10%.[4]
Common TRAEs	Nausea, vomiting, diarrhea.

Table 4: Key Efficacy and Safety Results from the Phase 2 Trial of **Vabametakib** in METex14 NSCLC. Data sourced from[4].

Phase 2 Combination Therapy with Lazertinib (NCT05541822)

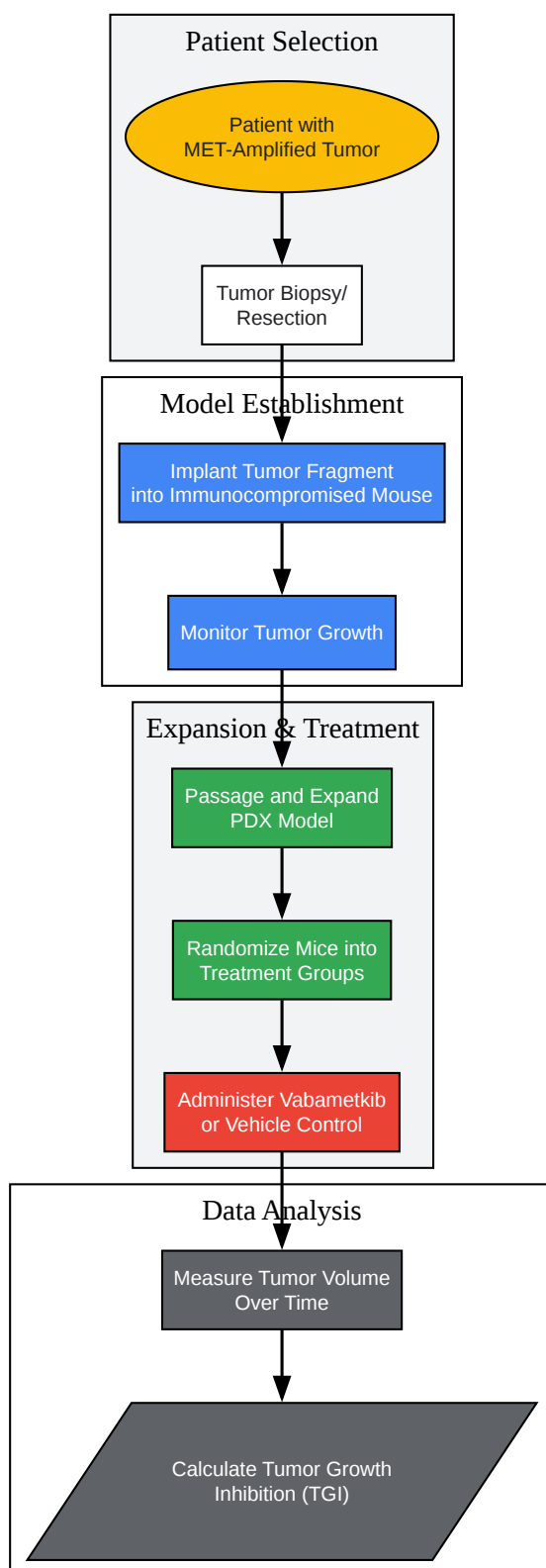
A cohort of the Phase 2 trial is investigating **vabametakib** in combination with lazertinib, a third-generation EGFR TKI, for NSCLC patients who have developed resistance to EGFR-targeted therapies due to c-MET overexpression or amplification.[\[5\]](#)[\[6\]](#)

Experimental Protocols

In Vitro Cell Viability Assay (WST Assay)

- Cell Culture: MET-addicted cancer cell lines (e.g., SNU5, Hs746T, EBC-1) and a normal immortalized cell line (HFE145) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Drug Treatment: Cells were treated with various concentrations of **vabametakib** for 72 hours.[\[2\]](#)
- Viability Assessment: After the incubation period, a water-soluble tetrazolium salt (WST) reagent was added to each well. The absorbance was measured using a microplate reader to determine the number of viable cells.
- Data Analysis: The IC50 values were calculated from the dose-response curves.

Patient-Derived Xenograft (PDX) Model Workflow



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Figure 2: Workflow for a Patient-Derived Xenograft (PDX) Study.

- **Tumor Acquisition:** Fresh tumor tissue is obtained from consenting patients with MET-amplified solid tumors.
- **Implantation:** Small fragments of the tumor are subcutaneously implanted into immunocompromised mice (e.g., NOD/SCID).
- **Engraftment and Expansion:** Once the tumors reach a specified volume, they are harvested and can be serially passaged into new cohorts of mice for expansion.
- **Treatment Study:** Mice with established tumors are randomized into treatment and control groups. **Vabametkib** is administered orally at a predetermined dose and schedule.
- **Tumor Measurement:** Tumor volume is measured regularly using calipers.
- **Efficacy Evaluation:** At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume between the treated and control groups.

Conclusion

Vabametkib has demonstrated significant preclinical and clinical activity in MET-amplified solid tumors. Its high selectivity and potent inhibition of the c-MET signaling pathway, coupled with a manageable safety profile, position it as a promising therapeutic agent. Ongoing clinical trials, particularly in combination with other targeted therapies, will further elucidate its role in the treatment of cancers with MET dysregulation. This technical guide provides a foundational understanding of **vabametkib** for professionals in the field of oncology drug development.

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